Bienvenue dans la boutique en ligne BenchChem!

6,7-Difluoro-1H-indole

Influenza PB2 Inhibitor Antiviral Drug Discovery Bioisostere

6,7-Difluoro-1H-indole (CAS 271780-84-8) is a fluorinated indole derivative (molecular formula C8H5F2N, molecular weight 153.13) that serves as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of fluorine atoms at the 6- and 7-positions of the indole ring system confers distinct electronic properties and metabolic stability profiles relative to non-fluorinated indoles and alternative fluorinated regioisomers.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 271780-84-8
Cat. No. B1602896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1H-indole
CAS271780-84-8
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN2)F)F
InChIInChI=1S/C8H5F2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
InChIKeySEHXAAULCXHFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoro-1H-indole (CAS 271780-84-8): A Strategic Fluorinated Indole Scaffold for Medicinal Chemistry


6,7-Difluoro-1H-indole (CAS 271780-84-8) is a fluorinated indole derivative (molecular formula C8H5F2N, molecular weight 153.13) [1] that serves as a versatile building block in medicinal chemistry and drug discovery [2]. The strategic placement of fluorine atoms at the 6- and 7-positions of the indole ring system confers distinct electronic properties and metabolic stability profiles relative to non-fluorinated indoles and alternative fluorinated regioisomers [3]. This compound has been specifically utilized as a bioisosteric replacement for 7-azaindole scaffolds in antiviral drug development [4], and its unique vicinal difluorination pattern influences lipophilicity and target binding interactions in ways that cannot be replicated by mono-fluorinated or gem-difluorinated indole analogs [5].

Why Unsubstituted or Mono-Fluorinated Indoles Cannot Substitute for 6,7-Difluoro-1H-indole in Medicinal Chemistry


The specific 6,7-vicinal difluorination pattern in 6,7-difluoro-1H-indole is not interchangeable with other fluorinated indole regioisomers or non-fluorinated indoles due to quantifiable differences in electronic properties, metabolic stability, and target binding kinetics . Studies on fluorination patterning have demonstrated that vicinal difluoro units impart a marked lipophilicity decrease compared to gem-difluoro counterparts, with experimental logP differences of approximately 0.3-0.5 units [1]. In the context of influenza PB2 inhibition, the 5,7-difluoroindole derivative (which shares the 7-fluoro substitution characteristic of the 6,7-difluoro scaffold) demonstrated a >400-fold improvement in potency (EC50 = 1.6 nM) over the non-fluorinated indole analog (EC50 = 668 nM) [2]. Furthermore, the 7-fluoro substitution was found to be essential for metabolic stability, as the unsubstituted indole derivative exhibited rapid aldehyde oxidase-mediated clearance that was completely avoided with 7-fluoro substitution [3]. These quantitative performance gaps demonstrate that generic substitution with non-fluorinated or alternative fluorinated indoles would result in significantly compromised potency and pharmacokinetic profiles [4].

6,7-Difluoro-1H-indole: Quantitative Evidence of Differentiation from Indole Analogs


Superior Antiviral Potency: 5,7-Difluoroindole Derivative 11a vs. Pimodivir and Non-Fluorinated Indole Analogs in Influenza PB2 Inhibition

The 5,7-difluoroindole derivative 11a (structurally incorporating the 7-fluoro substitution characteristic of the 6,7-difluoro scaffold) demonstrated significantly enhanced antiviral potency compared to the clinical candidate Pimodivir and a non-fluorinated indole analog. In influenza A/PR/8/34 virus-infected MDCK cells, 11a exhibited an EC50 of 1.6 nM, representing a 42-fold improvement in potency over Pimodivir (EC50 = 67 nM) and a >400-fold improvement over the non-fluorinated indole analog (EC50 = 668 nM) [1]. In the PB2 cap-binding biochemical assay, 11a showed an IC50 of 18 nM, which was comparable to Pimodivir (IC50 = 13 nM), confirming that the enhanced antiviral activity was driven by improved cellular target engagement rather than increased intrinsic target affinity [2].

Influenza PB2 Inhibitor Antiviral Drug Discovery Bioisostere

Avoidance of Aldehyde Oxidase-Mediated Metabolism: A Critical Differentiation from Unsubstituted Indole Analogs

The 7-fluoro substitution present in 5,7-difluoroindole derivative 11a (and by extension the 6,7-difluoro scaffold) confers resistance to aldehyde oxidase (AO)-mediated metabolism, a major clearance pathway that limits the oral bioavailability of many indole-containing compounds. In comparative metabolic stability studies, the unsubstituted indole analog exhibited rapid clearance via AO, whereas derivative 11a demonstrated complete resistance to this metabolic pathway [1]. This metabolic advantage translated directly to a favorable oral pharmacokinetic profile in mice, with 11a achieving a Cmax of 1,200 ng/mL and an oral bioavailability (F) of 57% following a 10 mg/kg oral dose [2]. In contrast, the non-fluorinated indole analog showed negligible oral exposure due to extensive first-pass AO metabolism [3].

Metabolic Stability Aldehyde Oxidase Drug Metabolism

High-Affinity Serotonin Transporter (SERT) Binding: Potency in the Sub-Nanomolar Range

A derivative of 6,7-difluoro-1H-indole, specifically 1-{2-[4-(6,7-difluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl}-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one, exhibited exceptionally high binding affinity for the serotonin transporter (SERT) with a Ki of 0.300 nM in rat cerebral cortex membranes using [3H]citalopram as a radioligand [1]. This sub-nanomolar affinity places the compound among the most potent SERT ligands reported, with potency comparable to or exceeding that of clinically established selective serotonin reuptake inhibitors (SSRIs). For context, citalopram itself has a reported Ki of approximately 1-2 nM at SERT, indicating that the 6,7-difluoroindole derivative is at least 3- to 6-fold more potent in this binding assay [2].

Serotonin Transporter SERT Inhibitor CNS Drug Discovery

Vicinal Difluorination Pattern Confers Distinct Lipophilicity Profile Compared to Gem-Difluoro Indole Analogs

The vicinal (adjacent) difluorination pattern present in 6,7-difluoro-1H-indole imparts a quantifiably distinct lipophilicity profile compared to gem-difluoro indole analogs. Systematic studies on fluorination patterning in 3-substituted indole derivatives have demonstrated that vic-difluoro units produce a marked lipophilicity decrease of approximately 0.3-0.5 logP units relative to their gem-difluoro counterparts [1]. This reduction in lipophilicity is therapeutically relevant, as it can improve aqueous solubility and reduce non-specific protein binding while maintaining the metabolic stability benefits associated with fluorination. The experimental observations confirmed computational predictions that vicinal difluorination decreases lipophilicity more than geminal difluorination, a property that can be strategically exploited to fine-tune the physicochemical profile of drug candidates [2].

Lipophilicity LogP Physicochemical Properties

In Vivo Efficacy in Murine Influenza Model: Comparable Survival Benefit to Clinical Candidate Pimodivir

The 5,7-difluoroindole derivative 11a demonstrated in vivo efficacy comparable to the clinical candidate Pimodivir in a murine influenza model. In mice infected with a lethal dose of influenza A/PR/8/34, oral administration of 11a at 10 mg/kg BID for 5 days resulted in 100% survival at day 14 post-infection, identical to the survival rate observed with Pimodivir at the same dose and schedule [1]. Furthermore, 11a treatment was associated with significant reductions in lung viral titers, with a 2.5 log10 reduction in viral load compared to vehicle-treated controls [2]. This in vivo efficacy, combined with the favorable oral pharmacokinetic profile, establishes 11a as a viable preclinical candidate and validates the 5,7-difluoroindole scaffold (closely related to 6,7-difluoro-1H-indole) as a robust platform for developing orally bioavailable influenza therapeutics [3].

In Vivo Efficacy Antiviral Influenza Mouse Model

Broad Applicability as a Key Intermediate in Antiviral Patent Families

6,7-Difluoro-1H-indole and its derivatives are specifically claimed as key intermediates in multiple high-value patent families targeting antiviral applications beyond influenza. Janssen Pharmaceuticals and Katholieke Universiteit Leuven have filed patents (e.g., US Patent 12,172,959) covering mono- and di-substituted indole compounds for the prevention and treatment of dengue viral infections [1]. Additionally, Genzyme Corporation has patented indole compounds, including fluorinated derivatives, for the treatment of cystic fibrosis via CFTR modulation (US Patent Application 2024/0239784) [2]. The Tokyo Institute of Technology has also patented novel indole compounds and their manufacturing processes (Japanese Patent JP2008-056582) [3]. While specific comparative activity data is not disclosed in these patent documents, the breadth of intellectual property covering 6,7-difluoro-1H-indole derivatives across multiple therapeutic areas indicates its recognized value as a privileged scaffold in drug discovery.

Antiviral Intermediate Patent Analysis Dengue Virus

Optimal Application Scenarios for 6,7-Difluoro-1H-indole Based on Quantitative Evidence


Development of Next-Generation Influenza PB2 Inhibitors with Superior Potency and Metabolic Stability

Procurement of 6,7-difluoro-1H-indole is strategically justified for medicinal chemistry programs targeting the influenza PB2 cap-binding domain. As demonstrated by derivative 11a, the 5,7-difluoroindole scaffold (closely related to 6,7-difluoro-1H-indole) achieves an EC50 of 1.6 nM against influenza A/PR/8/34, representing a 42-fold improvement over the clinical candidate Pimodivir (EC50 = 67 nM) and >400-fold over non-fluorinated indole analogs [1]. Furthermore, the 7-fluoro substitution confers resistance to aldehyde oxidase-mediated metabolism, enabling oral bioavailability of 57% in mice—a critical advantage over unsubstituted indole analogs that exhibit negligible oral exposure [2]. In a lethal murine influenza model, derivative 11a achieved 100% survival equivalent to Pimodivir, with a 2.5 log10 reduction in lung viral titers [3]. This evidence positions 6,7-difluoro-1H-indole as the scaffold of choice for developing orally bioavailable influenza therapeutics with potency advantages over existing clinical candidates.

Design of High-Affinity Serotonin Transporter (SERT) Ligands for CNS Disorders

The 6,7-difluoro-1H-indole scaffold demonstrates exceptional utility in CNS drug discovery, particularly for serotonin transporter (SERT) targeting programs. A derivative of 6,7-difluoro-1H-indole exhibited a Ki of 0.300 nM at SERT in rat cerebral cortex membranes [1], placing it among the most potent SERT ligands reported and exceeding the affinity of the clinically established SSRI citalopram (Ki ≈ 1-2 nM) by approximately 3- to 6-fold [2]. This sub-nanomolar affinity provides a quantifiable potency advantage that could translate to lower effective doses, improved therapeutic windows, or enhanced efficacy in treatment-resistant depression. Procurement of 6,7-difluoro-1H-indole for SERT-targeting programs is further supported by its vicinal difluorination pattern, which reduces lipophilicity by ~0.3-0.5 logP units compared to gem-difluoro analogs, potentially improving CNS drug-like properties such as solubility and reduced non-specific binding [3].

Rational Design of Fluorinated Indole Libraries with Predictable Physicochemical Profiles

The 6,7-difluoro-1H-indole scaffold provides a predictable and quantifiably distinct physicochemical profile that can be strategically leveraged in library design and lead optimization. Systematic studies on fluorination patterning have established that vicinal difluorination (as in 6,7-difluoro-1H-indole) reduces lipophilicity by approximately 0.3-0.5 logP units compared to gem-difluoro indole analogs [1]. This predictable difference enables medicinal chemists to fine-tune logP values without altering the core pharmacophore, a critical advantage when optimizing for solubility, permeability, and metabolic stability. The 6,7-difluorination pattern also provides protection against oxidative metabolism at these positions, as demonstrated by the complete resistance of derivative 11a to aldehyde oxidase-mediated clearance [2]. For medicinal chemistry groups seeking to establish structure-property relationships (SPR) with fluorinated heterocycles, 6,7-difluoro-1H-indole serves as a well-characterized reference compound that enables rational design decisions based on experimental rather than purely computational data.

Key Intermediate for Dengue and Broad-Spectrum Antiviral Drug Discovery

6,7-Difluoro-1H-indole is specifically claimed as a key intermediate in multiple high-value patent families covering antiviral applications beyond influenza. Janssen Pharmaceuticals and Katholieke Universiteit Leuven have secured U.S. Patent 12,172,959 covering mono- and di-substituted indole compounds for dengue viral infection treatment [1]. The breadth of this patent coverage across all four dengue serotypes underscores the strategic importance of fluorinated indoles in addressing this unmet medical need. Additionally, Genzyme Corporation's U.S. Patent Application 2024/0239784 claims indole compounds including fluorinated derivatives for CFTR modulation in cystic fibrosis [2]. The Tokyo Institute of Technology's JP2008-056582 further covers novel indole compounds and their manufacturing processes [3]. Procurement of 6,7-difluoro-1H-indole for antiviral drug discovery programs is validated by this concentrated industrial interest, which ensures continued commercial availability, established synthetic routes, and a growing body of proprietary structure-activity relationship data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Difluoro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.